molecular formula C7H5Br2NO2 B1590523 Methyl 5,6-dibromonicotinate CAS No. 78686-81-4

Methyl 5,6-dibromonicotinate

Cat. No.: B1590523
CAS No.: 78686-81-4
M. Wt: 294.93 g/mol
InChI Key: MREUKHWWRWXJLN-UHFFFAOYSA-N
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Description

Methyl 5,6-dibromonicotinate is a chemical compound with the molecular formula C7H5Br2NO2 and a molecular weight of 294.93 g/mol . It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 6 on the pyridine ring are replaced by bromine atoms, and the carboxyl group is esterified with methanol. This compound is primarily used in organic synthesis and as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5,6-dibromonicotinate can be synthesized from methyl 5-bromo-6-hydroxynicotinate. The process involves suspending methyl 5-bromo-6-hydroxynicotinate in toluene and adding phosphorus pentoxide and tetrabutyl ammonium bromide. The reaction mixture is stirred at reflux for 5 hours. After cooling, the toluene is decanted, and the residue is chromatographed on silica gel using a mixture of ethyl acetate and heptane to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar steps as laboratory preparation but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 5,6-dibromonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form more oxidized products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted nicotinates, while reduction reactions can produce different reduced forms of the compound.

Scientific Research Applications

Methyl 5,6-dibromonicotinate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms involving brominated compounds.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to nicotinic acid derivatives.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5,6-dibromonicotinate involves its interaction with molecular targets in biological systems. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. The ester group allows for hydrolysis, releasing nicotinic acid derivatives that can interact with nicotinic acid receptors and pathways .

Comparison with Similar Compounds

  • Methyl 5-bromo-6-hydroxynicotinate
  • Methyl nicotinate
  • 5,6-Dibromonicotinic acid

Comparison: Methyl 5,6-dibromonicotinate is unique due to the presence of two bromine atoms on the pyridine ring, which significantly alters its chemical reactivity and biological activity compared to its analogs. The dual bromination enhances its potential for halogen bonding and increases its molecular weight, affecting its solubility and interaction with biological targets.

Properties

IUPAC Name

methyl 5,6-dibromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREUKHWWRWXJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506559
Record name Methyl 5,6-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78686-81-4
Record name Methyl 5,6-dibromo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78686-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5,6-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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